4-ボロノ-D-フェニルアラニン

概要

説明

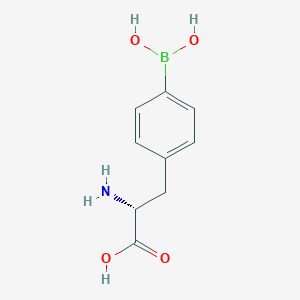

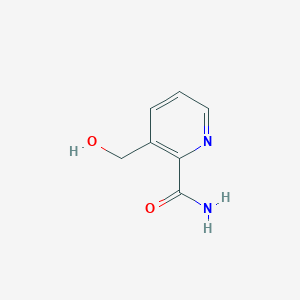

4-Borono-D-phenylalanine (4-BPA) is an amino acid derivative that has been studied for its potential use in a variety of scientific research applications. 4-BPA is a boron-containing amino acid that is synthesized from D-phenylalanine, and is currently being investigated for its ability to cross biological membranes and interact with various proteins and enzymes.

科学的研究の応用

ホウ素中性子捕捉療法 (BNCT)

4-ボロノフェニルアラニン (BPA) は、腫瘍に非常に特異的な親和性を示すボロン化アミノ酸である . そのホウ素-10標識ラセミ体は、悪性黒色腫のホウ素中性子捕捉療法 (BNCT) に有効なホウ素担体として臨床的に使用されてきた . 近年、BPAの臨床試験での使用は、脳腫瘍の治療にまで拡大されている .

分子インプリントポリマー (MIPs)

この研究では、4-ボロノ-L-フェニルアラニン (BPA) に対して特異的な分子インプリントポリマー (MIPs) を作成し、ボロン化合物担体として機能させることを目的とした . ハニカム状のMIPsは、A549細胞株とV79-4細胞株に対する吸着特性、形態、構造、細胞毒性を特徴とした .

細胞へのBPA取り込みの強化

細胞へのBPA取り込みの強化には、L-アミノ酸の前負荷を提案することが含まれる . この研究では、ヒト非小細胞肺がん (A549) および正常チャイニーズハムスター肺線維芽細胞 (V79-4) モデルにおけるL-チロシンとL-フェニルアラニンの前負荷の有効性を評価するために、ICP-MSと単一細胞ICP-MS (SC-ICP-MS) を利用した新しい分析戦略を紹介する .

固相ペプチド合成

4-ボロノ-L-フェニルアラニンは、固相ペプチド合成における構成要素として使用できる .

置換トリアジン誘導体の合成

4-ボロノ-L-フェニルアラニンは、パラジウムを触媒として用いた鈴木カップリング反応により、潜在的なトリプトファン水酸化酵素阻害剤として置換トリアジン誘導体を合成するためにも使用できる

作用機序

Target of Action

4-Borono-D-phenylalanine (BPA) is a boronated amino acid that exhibits a highly specific affinity for tumors . It has been clinically used for Boron Neutron Capture Therapy (BNCT) of malignant melanomas as an effective boron carrier . The primary target of BPA is the tumor cells, particularly melanoma cells .

Mode of Action

As an analogue of phenylalanine, a melanin precursor, it has been postulated that melanoma cells selectively take up BPA . The boron-10 isotope in BPA has a high cross section for the reaction with thermal neutrons, generating ionizing particles that can eliminate cancer cells .

Biochemical Pathways

The biochemical pathways affected by BPA are primarily related to its role as a boron carrier in BNCT. The boron-10 isotope in BPA undergoes a nuclear reaction when irradiated with thermal neutrons, producing high-energy alpha particles and lithium-7 ions . These particles have a very short range in tissue, causing localized damage to the cells in which the reaction occurs, primarily tumor cells .

Pharmacokinetics

The pharmacokinetics of BPA have been studied in animal models. For example, in a study with nude rats with intracerebral melanoma, BPA was administered intraperitoneally . The study found that the concentration of boron in the tumor was dependent on the concentration gradient of boron in the tumor in comparison with the surrounding normal tissues and blood .

Result of Action

The result of BPA’s action is the selective destruction of tumor cells during BNCT. The boron-10 isotope in BPA, when irradiated with thermal neutrons, produces high-energy alpha particles and lithium-7 ions that cause localized damage to the cells in which the reaction occurs . This leads to the elimination of cancer cells, particularly in malignant melanomas .

Action Environment

The action of BPA is influenced by several environmental factors. The effectiveness of BNCT is dependent, in part, upon the concentration gradient of boron in the tumor in comparison with the surrounding normal tissues and blood . Therefore, factors that influence this concentration gradient, such as the administration protocol and dose of BPA, can affect the compound’s action, efficacy, and stability .

Safety and Hazards

将来の方向性

There are high expectations for the use of 4-Borono-D-phenylalanine in Boron Neutron Capture Therapy (BNCT) for the treatment of malignant brain tumors . The development of target boron drugs with good biodistribution is a prerequisite condition . The development of PBC-IP, a new boron drug, has shown high tumor therapeutic effects in animal models of glioma and glioblastoma .

生化学分析

Biochemical Properties

4-Borono-D-phenylalanine interacts with various biomolecules in the body. It is transported to tumor cells by the active mode of L-amino acid transporters, particularly L-amino acid transporter-1 (LAT-1) . This interaction plays a crucial role in the compound’s function in biochemical reactions.

Cellular Effects

The cellular effects of 4-Borono-D-phenylalanine are primarily observed in its role in BNCT. The compound is selectively delivered to cancer cells, where it undergoes a nuclear reaction upon exposure to low-energy thermal neutrons, producing high-energy alpha particles and lithium ions that can eliminate cancer cells .

Molecular Mechanism

The molecular mechanism of 4-Borono-D-phenylalanine involves its interaction with biomolecules and its role in BNCT. The compound is taken up by cancer cells, where it undergoes a nuclear reaction upon exposure to thermal neutrons, resulting in the production of high-energy alpha particles and lithium ions . These particles have a high linear energy transfer, causing cytotoxic effects against the cancer cells .

Temporal Effects in Laboratory Settings

The effects of 4-Borono-D-phenylalanine over time in laboratory settings have been studied. For instance, a study showed that there were no differences in the transition of boron concentrations in blood, tumor tissue, and normal tissue using the same administration protocol .

Dosage Effects in Animal Models

The effects of 4-Borono-D-phenylalanine vary with different dosages in animal models. A study showed that the accumulation of 4-Borono-D-phenylalanine was higher in melanomas than in non-melanoma tumors in animal models .

Metabolic Pathways

4-Borono-D-phenylalanine is involved in the metabolic pathway of phenylalanine. The initial and rate-limiting step in the complete catabolism of phenylalanine to CO2 and water is its hydroxylation to tyrosine, a reaction catalyzed by the phenylalanine hydroxylating system .

Transport and Distribution

4-Borono-D-phenylalanine is transported and distributed within cells and tissues. It is transported to tumor cells by the active mode of L-amino acid transporters, particularly LAT-1 . This transportation is crucial for the compound’s role in BNCT.

Subcellular Localization

Given its role in BNCT, it is likely that the compound is localized in areas where it can interact with thermal neutrons, leading to the production of high-energy alpha particles and lithium ions .

特性

IUPAC Name |

(2R)-2-amino-3-(4-boronophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO4/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,14-15H,5,11H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIVJOSXJDORSP-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CC(C(=O)O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=CC=C(C=C1)C[C@H](C(=O)O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370208 | |

| Record name | 4-Borono-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111821-49-9 | |

| Record name | 4-Borono-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Dihydroxyboryl-D-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

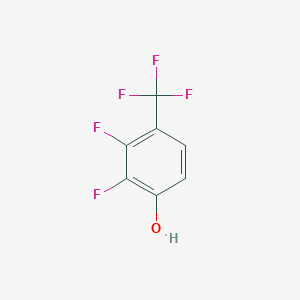

![disodium;3-[4-[(5-nitropyridin-2-yl)diazenyl]-3-oxido-N-propylanilino]propane-1-sulfonate](/img/structure/B56161.png)